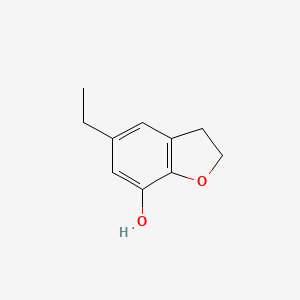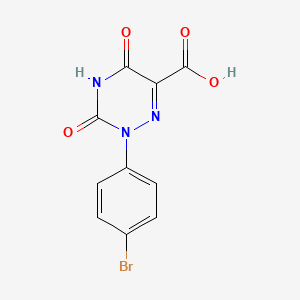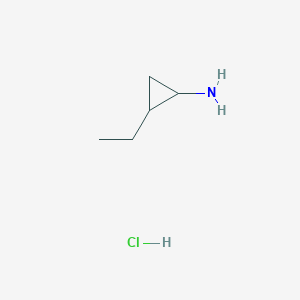
2-Ethyl-cyclopropylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-cyclopropylamine hydrochloride is a chemical compound with the molecular formula C5H12ClN and a molecular weight of 121.61 g/mol It is a derivative of cyclopropylamine, characterized by the presence of an ethyl group attached to the cyclopropyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-cyclopropylamine hydrochloride typically involves the reaction of cyclopropylamine with ethyl halides under controlled conditions. One common method is the alkylation of cyclopropylamine using ethyl bromide or ethyl iodide in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like diethyl ether or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the Curtius degradation of the corresponding carboxylic acid . This method includes the conversion of the carboxylic acid to an azide, followed by thermal decomposition to form the desired amine, which is then converted to its hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-cyclopropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted amines, amides, and other nitrogen-containing compounds .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-cyclopropylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-cyclopropylamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylamine: A simpler analog without the ethyl group.
2-Methylcyclopropan-1-amine: Similar structure with a methyl group instead of an ethyl group.
1-Cyclopropyl-ethylamine: Another analog with a different substitution pattern.
Uniqueness: 2-Ethyl-cyclopropylamine hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C5H12ClN |
|---|---|
Molekulargewicht |
121.61 g/mol |
IUPAC-Name |
2-ethylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-2-4-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H |
InChI-Schlüssel |
VXVAOVMNBZPCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13306554.png)

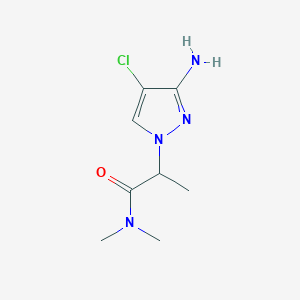
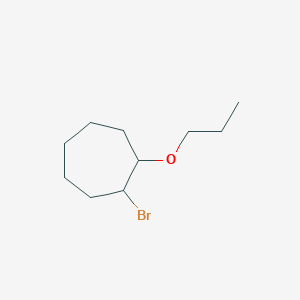
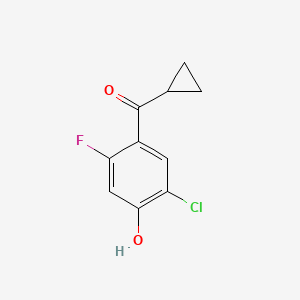
amine](/img/structure/B13306591.png)
![(2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B13306593.png)
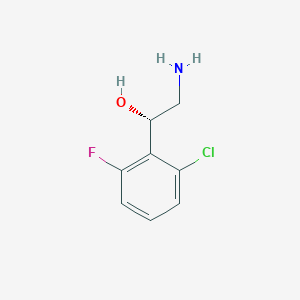
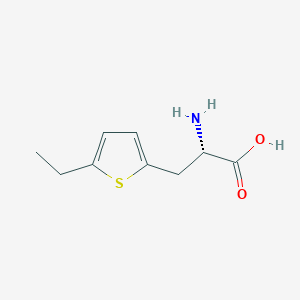
![4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B13306618.png)
![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol](/img/structure/B13306626.png)
